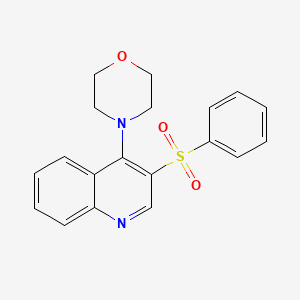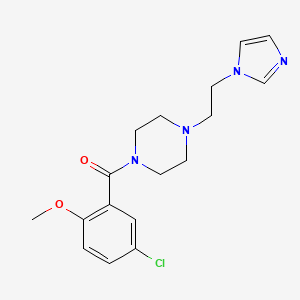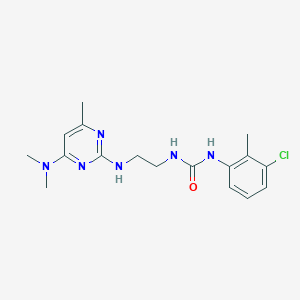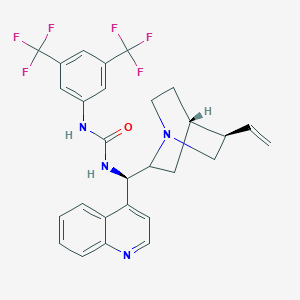![molecular formula C17H12FN3 B2562668 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile CAS No. 2449301-27-1](/img/structure/B2562668.png)
2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2643943A ist ein Deubiquitylierungs-Enzym-(DUB)-Inhibitor, der spezifisch auf die Ubiquitin-spezifische Protease 20 (USP20) abzielt. Es hat eine signifikante Antitumorwirksamkeit gezeigt und wird hauptsächlich in der Forschung zu Plattenepithelkarzinomen des Mundes (OSCC) eingesetzt .
Herstellungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für GSK2643943A sind in der verfügbaren Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung mit hoher Reinheit synthetisiert wird, was durch Kernmagnetresonanz (NMR) und Hochleistungsflüssigchromatographie (HPLC) bestätigt wird . Industrielle Produktionsmethoden werden nicht öffentlich bekannt gegeben, wahrscheinlich aus Gründen des Schutzes geistigen Eigentums.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for GSK2643943A are not extensively detailed in the available literature. it is known that the compound is synthesized with high purity, confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Industrial production methods are not publicly disclosed, likely due to proprietary reasons.
Analyse Chemischer Reaktionen
GSK2643943A durchläuft in erster Linie Reaktionen im Zusammenhang mit seiner Funktion als DUB-Inhibitor. Es blockiert die USP20-vermittelte Spaltung von Protein-Ubiquitin-Bindungen. Die Verbindung wird in verschiedenen Konzentrationen (1 μM, 5 μM) und Inkubationszeiten (über Nacht) eingesetzt, um Zellen empfindlicher für die Onkolyse durch onkolytisches Herpes-simplex-Virus (oHSV-1) zu machen . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind in den verfügbaren Daten nicht angegeben.
Wissenschaftliche Forschungsanwendungen
GSK2643943A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es wird verwendet, um seine Antitumorwirksamkeit zu untersuchen, insbesondere bei Plattenepithelkarzinomen des Mundes (OSCC)
Studien zum Zellzyklus und zur DNA-Schädigung: Die Verbindung wird verwendet, um die Rolle von Deubiquitylierungs-Enzymen bei der Zellzyklusprogression und der DNA-Schadensantwort zu untersuchen .
Stoffwechselstörungen: Forschungsergebnisse zeigen, dass GSK2643943A die Gewichtszunahme und den Sauerstoffverbrauch bei Mäusen erhöhen kann, was auf ein mögliches therapeutisches Ziel bei Adipositas hindeutet .
Wirkmechanismus
GSK2643943A entfaltet seine Wirkung durch Hemmung der Aktivität von USP20, einem Deubiquitylierungs-Enzym. Durch die Blockierung von USP20 verhindert es die Spaltung von Protein-Ubiquitin-Bindungen, was zur Akkumulation ubiquitinierter Proteine führt. Dieser Mechanismus ist besonders effektiv bei der Erhöhung der Empfindlichkeit von Krebszellen gegenüber onkolytischen Viren, wodurch die Onkolyse gefördert wird .
Wirkmechanismus
GSK2643943A exerts its effects by inhibiting the activity of USP20, a deubiquitinating enzyme. By blocking USP20, it prevents the cleavage of protein-ubiquitin bonds, leading to the accumulation of ubiquitinated proteins. This mechanism is particularly effective in enhancing the susceptibility of cancer cells to oncolytic viruses, thereby promoting oncolysis .
Vergleich Mit ähnlichen Verbindungen
GSK2643943A ist einzigartig in seiner hohen Affinität zu USP20 mit einem IC50 von 160 nM . Ähnliche Verbindungen umfassen:
P005091: Ein selektiver und potenter Inhibitor der Ubiquitin-spezifischen Protease 7 (USP7) mit einem EC50 von 4,2 μM.
DUB-IN-3: Ein potenter Deubiquitylase-Enzym-Inhibitor mit einem IC50 von 0,56 μM für USP8.
IU1-248: Ein Derivat von IU1, einem potenten und selektiven USP14-Inhibitor mit einem IC50 von 0,83 μM .
Diese Verbindungen, obwohl sie verschiedene Ubiquitin-spezifische Proteasen ansprechen, teilen das gemeinsame Merkmal der Hemmung von Deubiquitylierungs-Enzymen, was sie zu wertvollen Werkzeugen in der Krebsforschung und anderen biologischen Studien macht.
Eigenschaften
IUPAC Name |
2-amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBPMZRTMXEIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=CC3=C(C=C2)C(=C(N3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B2562594.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)


![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2562600.png)

![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)
